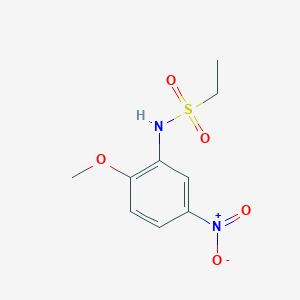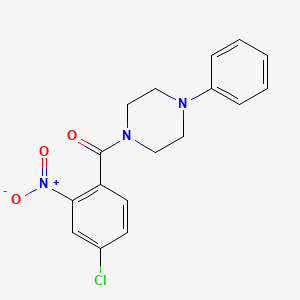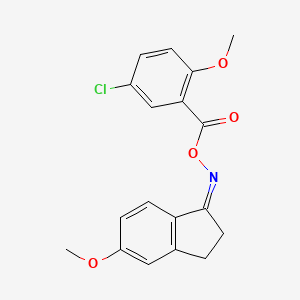
N-(2-methoxy-5-nitrophenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-nitrophenyl)ethanesulfonamide, commonly known as MNPEs, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MNPEs is a sulfonamide-based compound that is commonly used as a photolabile protecting group in the synthesis of peptides and proteins.
作用機序
The mechanism of action of MNPEs involves the photolysis of the sulfonamide bond upon exposure to light. The photolysis results in the release of the protected functional group, which can then participate in the desired chemical reaction. The photolysis of MNPEs is typically achieved using UV light, although other wavelengths of light can also be used.
Biochemical and Physiological Effects
MNPEs has no known biochemical or physiological effects. The compound is typically used as a protecting group in chemical synthesis and is not intended for use in vivo.
実験室実験の利点と制限
MNPEs has several advantages for use in laboratory experiments. The compound is stable under normal laboratory conditions and has a high yield of synthesis. MNPEs is also a versatile protecting group that can be used in the synthesis of a variety of peptides and proteins. However, MNPEs has several limitations. The photolysis of MNPEs requires exposure to light, which can be difficult to control in some experimental settings. Additionally, the release of the protected functional group can be incomplete, leading to unwanted side reactions.
将来の方向性
There are several potential future directions for research involving MNPEs. One area of interest is the development of new photolabile protecting groups that are more efficient and easier to control than MNPEs. Another area of research is the application of MNPEs in the synthesis of complex peptides and proteins, such as those with post-translational modifications. Finally, MNPEs could be used in the development of new photoactivatable drugs for the treatment of diseases.
Conclusion
In conclusion, MNPEs is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MNPEs is commonly used as a photolabile protecting group in the synthesis of peptides and proteins. The compound has several advantages for use in laboratory experiments, including high yield of synthesis and versatility. However, MNPEs also has several limitations, including incomplete release of the protected functional group. Future research directions for MNPEs include the development of new photolabile protecting groups and the application of MNPEs in the synthesis of complex peptides and proteins.
合成法
The synthesis of MNPEs involves the reaction of 2-methoxy-5-nitroaniline with ethanesulfonyl chloride in the presence of a base. The resulting product is a yellow solid that is purified by recrystallization. The yield of MNPEs is typically high, and the compound is stable under normal laboratory conditions.
科学的研究の応用
MNPEs has several potential applications in scientific research, particularly in the field of biomedicine. MNPEs is commonly used as a photolabile protecting group in the synthesis of peptides and proteins. The photolabile protecting group is used to protect a functional group from unwanted reactions during chemical synthesis. Upon exposure to light, the protecting group is cleaved, allowing the functional group to participate in the desired chemical reaction. MNPEs has been used to synthesize a variety of peptides and proteins, including cyclic peptides, glycopeptides, and peptoids.
特性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-3-17(14,15)10-8-6-7(11(12)13)4-5-9(8)16-2/h4-6,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYKSVCFVADRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)


![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862433.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5862446.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)


![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)

![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)